molecular formula C10HCl9O B1329980 Hydrochlordecone CAS No. 53308-47-7

Hydrochlordecone

Cat. No. B1329980
CAS RN: 53308-47-7
M. Wt: 456.2 g/mol
InChI Key: JJRPRWNOWWPIIT-UHFFFAOYSA-N
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Description

Hydrochlordecone, also known as Chlordecone, is an organochlorine compound and a colorless solid . It was used as an insecticide, but is now prohibited in the western world . It is a known persistent organic pollutant (POP) that was banned globally by the Stockholm Convention on Persistent Organic Pollutants in 2009 .


Synthesis Analysis

Chlordecone is synthesized by dimerizing hexachlorocyclopentadiene and hydrolyzing to a ketone . It is also the main degradation product of mirex . Recent studies have shown that natural transformation of Chlordecone into Hydrochlordecone has occurred in the soils of the French West Indies .


Molecular Structure Analysis

Hydrochlordecone contains a total of 25 bonds; 24 non-H bonds, 1 multiple bond, 1 double bond, 2 four-membered rings, 4 five-membered rings, 4 six-membered rings, 8 seven-membered rings, 4 eight-membered rings, 4 nine-membered rings, and 2 ten-membered rings .


Chemical Reactions Analysis

Chlordecone has been shown to break down by opening the cage structure to produce C9 polychloroindenes . This process has been observed as a result of both abiotic chemical transformation catalyzed by reduced vitamin B12 and anaerobic microbiological transformation .


Physical And Chemical Properties Analysis

Due to its physical and chemical properties, Hydrochlordecone is particularly persistent in the natural environment . It is a hydrophobic molecule with an affinity for soil organic matter . It has a low volatility and presents high thermodynamic stability and resistance to chemical or biological degradation .

Scientific Research Applications

Environmental Impact and Public Health Concerns

Hydrochlordecone, also known as chlordecone, has been a subject of environmental and public health research due to its persistence in the environment and potential toxic effects. Studies have highlighted the chronic exposure of populations, particularly in regions like Guadeloupe, to low doses of chlordecone through local food sources. The health impacts of this exposure are significant, leading to the development of methods to quantify the health impacts of chlordecone and assess the benefits of exposure reduction programs. The research underscores the need for robust public health strategies to mitigate the effects of chlordecone exposure in affected populations (Nedellec, Rabl, & Dab, 2016).

Future Directions

The natural transformation of Chlordecone into Hydrochlordecone in the soils of the French West Indies suggests that this process could occur over the long term . This finding may impact future decisions for the remediation of polluted areas .

properties

IUPAC Name

1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPRWNOWWPIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HCl9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967900
Record name 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrochlordecone

CAS RN

53308-47-7
Record name Hydrochlordecone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
F Clostre, P Cattan, JM Gaude, C Carles… - Science of the Total …, 2015 - Elsevier
We address the problem of the comparative environmental fate of a pesticide, chlordecone (CLD), and a related compound, chlordecone-5b-hydro (CLD-5b-hydro). We used a large …
Number of citations: 18 www.sciencedirect.com
DA Devault, C Laplanche, H Pascaline… - … Science and Pollution …, 2016 - Springer
Chlordecone (CLD) was an organochlorine insecticide whose previous use resulted in an extensive pollution of the environment with severe health effects and social consequences. A …
Number of citations: 34 link.springer.com
ML Chevallier, O Della-Negra… - … science & technology, 2019 - ACS Publications
… (39) A definitive assignment of these TPs to the hydrochlordecone and polychloroindene TP families could not be obtained. Despite extensive analytical studies on chlordecone …
Number of citations: 32 pubs.acs.org
P Benoit, L Mamy, R Servien, Z Li, E Latrille… - Science of The Total …, 2017 - Elsevier
… Our findings suggest that mono- and di-hydrochlordecone, which are TPs of chlordecone often found in contaminated soils, may have similar environmental behaviour in terms of …
Number of citations: 15 www.sciencedirect.com
G Cruz-González, C Julcour, H Chaumat… - … Science and Health …, 2018 - Taylor & Francis
… Preliminary identification of degradation products indicated that hydrochlordecone was formed during photo-Fenton oxidation of CLD, while for β-HCH the major product peak exhibited …
Number of citations: 29 www.tandfonline.com
X Moreau, M Claeys-Bruno, JP Andraud… - … Science and Pollution …, 2022 - Springer
… Deconvoluted chromatogram of the 6 hydrochlordecone isomers detected in a water/acetonitrile (50/50 v/v) solution of Alpha Chimica product (CLD-BP) analyzed by LC-MS. The insets …
Number of citations: 11 link.springer.com
J Dolfing, I Novak, A Archelas… - Environmental science & …, 2012 - ACS Publications
… with chlordecone consists of 38% 8-hydrochlordecone, 32% 9-hydrochlordecone, 23% 10-hydrochlordecone, and 7% 6-hydrochlordecone. Thus, a chlordecone dechlorination pathway …
Number of citations: 61 pubs.acs.org
MC Dutasta, O Della-Negra, PL Saaidi, A Martinez - core.ac.uk
… 4 In the laboratory, CLD was successfully degraded into hydrochlordecone and polychloroindene derivatives, using either chemical reductants, 5 UV-irradiation1 or microorganisms. 6 …
Number of citations: 0 core.ac.uk
C Mouvet, MC Dictor, S Bristeau, D Breeze… - … Science and Pollution …, 2017 - Springer
Chlordecone (CLD), a highly persistent organochlorine pesticide commonly encountered in French West Indies (FWI) agricultural soils, represents a major source of contamination of …
Number of citations: 33 link.springer.com
P Ollivier, J Engevin, S Bristeau, C Mouvet - Science of The Total …, 2020 - Elsevier
The contamination by chlordecone (CLD) of soils and water in the French Caribbean (FC) has major environmental and human health impacts. In Situ Chemical Reduction (ISCR) is a …
Number of citations: 5 www.sciencedirect.com

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